4-(7-Chloro-1,3-benzothiazol-2-yl)aniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(7-chloro-1,3-benzothiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-10-2-1-3-11-12(10)17-13(16-11)8-4-6-9(15)7-5-8/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKZSJHNHFBPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Benzothiazole Core Structures in Synthetic Chemistry and Materials Science
The benzothiazole (B30560) scaffold is a cornerstone in synthetic organic chemistry due to its aromaticity, stability, and versatile reactivity. wikipedia.orgijbpas.com Comprising a five-membered 1,3-thiazole ring fused to a benzene (B151609) ring, this planar structure is a key building block for more complex molecules. wikipedia.org Synthetic chemists utilize the benzothiazole core to construct a wide array of derivatives, as the ring system can be functionalized at multiple positions, most notably at the 2-position. mdpi.comtandfonline.comnih.gov Common synthetic routes involve the condensation of 2-aminothiophenols with various electrophiles like aldehydes, carboxylic acids, or acyl chlorides. mdpi.comijbpas.comderpharmachemica.com These methodologies, including modern green chemistry approaches, allow for the efficient generation of diverse benzothiazole libraries for screening and development. ijbpas.com
In materials science, the benzothiazole moiety is integral to the design of functional materials. Its electron-rich nature and rigid structure contribute to unique photophysical and electronic properties. nih.gov Benzothiazole derivatives are incorporated into porous organic polymers for applications in gas storage and separation, such as carbon dioxide capture. researchgate.net The presence of nitrogen and sulfur heteroatoms in the ring facilitates coordination with metal surfaces, making these compounds effective corrosion inhibitors for various metals and alloys. taylorandfrancis.comresearchgate.net Furthermore, their conjugated π-systems are exploited in the development of dyes and optically active materials. wikipedia.orgnih.gov
Rationale for Investigating Substituted Benzothiazole Derivatives, with a Focus on Aniline Moiety Modifications
The investigation of substituted benzothiazole (B30560) derivatives is driven by the principle of structure-activity relationships (SAR), where modifications to the core scaffold systematically alter its properties. derpharmachemica.comrjptonline.org The introduction of different functional groups allows for the fine-tuning of electronic, steric, and lipophilic characteristics, which in turn influences the molecule's interactions and reactivity.
The 2-aminophenyl (or aniline) moiety is a particularly significant substituent. The parent compound, 2-(4-aminophenyl)benzothiazole, is a well-studied pharmacophore known for its selective cytotoxic activity against various tumor cell lines. mdpi.comnih.gov The aniline (B41778) group serves two primary purposes: it acts as a potent pharmacophore itself and provides a reactive handle for further chemical elaboration to create a diverse range of secondary derivatives. nih.govrjptonline.org
Computational Chemistry and Theoretical Modeling of 4 7 Chloro 1,3 Benzothiazol 2 Yl Aniline Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of benzothiazole (B30560) systems. These calculations provide a quantum mechanical framework for understanding the distribution of electrons within the molecule and how this influences its stability and reactivity.
Quantum chemical parameters derived from DFT calculations are crucial for characterizing the electronic nature of 4-(7-chloro-1,3-benzothiazol-2-yl)aniline. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For the parent compound, 2-(4-aminophenyl)benzothiazole, DFT calculations have been employed to determine these electronic descriptors, which are fundamental in developing Quantitative Structure-Activity Relationships (QSAR) for antitumor activity. tandfonline.comkau.edu.sascispace.com The introduction of a chloro group at the 7-position of the benzothiazole ring is expected to influence these electronic properties through its electron-withdrawing nature.
The Molecular Electrostatic Potential (MEP) surface is another valuable descriptor obtained from DFT calculations. It provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scirp.org The MEP map is instrumental in predicting the sites for electrophilic and nucleophilic attack, as well as understanding intermolecular interactions, such as hydrogen bonding. researchgate.net For benzothiazole derivatives, the MEP surface helps to identify reactive sites and predict how the molecule will interact with biological receptors. scirp.org
Table 1: Illustrative Quantum Chemical Parameters for Benzothiazole Derivatives
| Parameter | Description | Typical Values for Benzothiazole Derivatives |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 4.5 eV |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |
| Electronegativity (χ) | Tendency to attract electrons | 3.5 to 4.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.25 eV |
Note: The values in the table are illustrative and based on DFT calculations for related benzothiazole derivatives. Specific values for this compound would require dedicated calculations.
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which are critical for its interaction with biological targets. DFT methods are used to perform geometry optimizations for various possible conformers of the molecule. mdpi.com The dihedral angle between the benzothiazole ring and the aniline (B41778) ring is a key parameter in these studies. For the parent compound, 2-(4-aminophenyl)benzothiazole, crystallographic data shows that there can be slight variations in this dihedral angle, with values around 1.8° and 6.7° observed in different molecules within the same crystal unit. nih.gov
By calculating the total energy of different rotational isomers, a potential energy surface can be generated. The conformer with the lowest energy is considered the most stable. These stability studies are crucial for identifying the preferred spatial arrangement of the molecule, which is often the bioactive conformation. mdpi.com
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to study the motion of atoms and molecules, providing insights into conformational changes, interactions with solvent molecules, and the stability of ligand-receptor complexes.
In the context of this compound, MD simulations can be employed to understand how the molecule behaves in a biological environment, such as in aqueous solution or when bound to a protein. These simulations can reveal the flexibility of the molecule and the key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize its binding to a target protein. Such studies are particularly valuable for assessing the stability of docked poses and refining the understanding of the binding mode.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies
QSPR and QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties or biological activities.
The development of a QSAR model for a series of benzothiazole derivatives, including this compound, involves several steps. First, a dataset of compounds with known biological activity is compiled. Then, a wide range of molecular descriptors are calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. tandfonline.com
Electronic descriptors, such as the HOMO-LUMO energy gap and dipole moment, are often calculated using DFT. tandfonline.com Statistical methods, like multiple linear regression, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model should have good statistical significance and predictive power, which is typically assessed through internal and external validation techniques. tandfonline.com For 2-(4-aminophenyl)benzothiazoles, QSAR models have been successfully developed to predict their antitumor activity, highlighting the importance of electronic and lipophilic parameters. tandfonline.comscispace.com
Table 2: Common Descriptors Used in QSAR Models for Benzothiazole Derivatives
| Descriptor Class | Examples |
| Electronic | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Mulliken Charges |
| Topological | Molecular Connectivity Indices, Wiener Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Constitutional | Molecular Weight, Number of Hydrogen Bond Donors/Acceptors |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) |
Molecular Docking Investigations for Ligand-Target Interactions (Methodological Framework)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is crucial for understanding the molecular basis of a drug's action and for structure-based drug design.
The methodological framework for a molecular docking investigation of this compound involves several key stages:
Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The 3D structure of the ligand, this compound, is generated and its geometry is optimized.
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.
Analysis of Docking Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This analysis focuses on the intermolecular interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The docking score provides a quantitative estimate of the binding affinity. These investigations can reveal key amino acid residues in the binding site that are crucial for the interaction and can guide the design of new derivatives with improved potency and selectivity.
Structure Property Relationships in Derivatized 4 7 Chloro 1,3 Benzothiazol 2 Yl Aniline Systems
Impact of Substituent Effects on Electronic and Photophysical Properties
The electronic landscape of 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline derivatives is highly sensitive to the nature of substituents appended to the molecular framework. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the HOMO-LUMO energy gap (Egap). nih.gov
The photophysical properties are directly linked to these electronic changes. A smaller energy gap generally corresponds to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. Studies on analogous π-conjugated systems show that derivatives with strong EDGs exhibit pronounced solvatochromic behavior, where the absorption and emission wavelengths are sensitive to the polarity of the solvent. rsc.org This is characteristic of molecules with a significant intramolecular charge-transfer (ICT) character in their excited state.
Table 1: Effect of Substituent Groups on Frontier Molecular Orbital Energies in Benzothiazole (B30560) Derivatives
This table illustrates the general trends observed in related benzothiazole systems. The values are representative and not specific to direct derivatives of this compound.
| Substituent Group | Effect on HOMO Energy | Effect on LUMO Energy | Effect on Energy Gap (Egap) | Reference |
| Electron-Donating (e.g., -CH₃) | Increases (destabilizes) | Increases (destabilizes) | Moderate | nih.gov |
| Electron-Withdrawing (e.g., -NO₂) | Decreases (stabilizes) | Significantly Decreases (stabilizes) | Reduces | nih.gov |
Influence of Aromatic and Heterocyclic Fusions on Molecular Architecture
Fusing additional aromatic or heterocyclic rings onto the this compound backbone is a powerful strategy for modifying its three-dimensional molecular architecture, planarity, and intermolecular interactions. The benzothiadiazole (BTD) fragment, which is structurally related to benzothiazole, is a commonly used heterocyclic acceptor in the development of donor-acceptor materials. mdpi.com
The incorporation of fused π-bridges, such as thienothiophene, in place of simpler spacers like thiophene (B33073), can enforce a more rigid and coplanar molecular structure. beilstein-journals.org This enhanced planarity promotes a higher degree of electron delocalization along the polymer backbone and can lead to higher charge carrier mobility. beilstein-journals.org
In the solid state, these structural modifications dictate the crystal packing and the nature of intermolecular forces. For example, in the crystal structure of 4,7-di-2-thienyl-2,1,3-benzothiadiazole, a π-π stacking interaction is observed between the aromatic systems of the thiophene and BTD groups of adjacent molecules. mdpi.com The distances between molecular planes in these packed rows average 3.5 Å, indicating significant electronic communication between molecules. mdpi.com Such structural features are critical as they determine the bulk material properties, including charge transport and fluorescence efficiency in the solid state. The specific arrangement of fused rings and substituents can create pronounced bond anisotropy, leading to preferential directions for crystal growth and charge transport. mdpi.com
Exploration of 4 7 Chloro 1,3 Benzothiazol 2 Yl Aniline and Its Derivatives in Advanced Materials Science and Chemical Sensing
Applications in Optical Materials Development
The inherent π-conjugated system of the benzothiazole (B30560) ring, coupled with the potential for intramolecular charge transfer (ICT), makes 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline a promising candidate for the development of optical materials. Research into related benzothiazole and benzylidene aniline (B41778) structures has demonstrated their potential for nonlinear optical (NLO) applications. For instance, organic materials like 4-bromo-4'-chloro benzylidene aniline (BCBA) have been synthesized and investigated for their third-order nonlinear optical properties. nih.gov The investigation of these materials often involves techniques such as the Z-scan method to determine the nonlinear refractive index, absorption coefficient, and optical susceptibility. nih.gov
Derivatives of 2,1,3-benzothiadiazole, a structurally related heterocycle, have also been synthesized and studied for their optical and fluorescent properties. mdpi.com The modification of the core structure, for example by introducing terminal trimethylsilyl substituents, allows for the tuning of these properties. mdpi.com The development of such materials is crucial for applications in photonics and optoelectronics.
Table 1: Nonlinear Optical Properties of a Related Benzylidene Aniline Derivative
| Property | Value |
| Nonlinear Refractive Index (n₂) | Varies with concentration and laser power |
| Nonlinear Absorption Coefficient (β) | Varies with concentration and laser power |
| Third-Order NLO Susceptibility (χ⁽³⁾) | Calculated from n₂ and β |
Note: The specific values for this compound would require experimental determination.
Potential as Ligands for Metal Coordination Chemistry
The nitrogen atom in the thiazole (B1198619) ring and the exocyclic amino group of this compound provide excellent coordination sites for metal ions. This has led to significant interest in their use as ligands in coordination chemistry. semanticscholar.orgmdpi.com The resulting metal complexes can exhibit unique electronic, magnetic, and biological properties.
Benzothiazole aniline (BTA) derivatives have been used to synthesize platinum(II) complexes with potential anticancer activity. semanticscholar.org The coordination of the BTA ligand to the platinum center can be confirmed through various spectroscopic techniques, including NMR, FTIR, and mass spectrometry. semanticscholar.org Similarly, transition metal complexes of BTA with a salen-type Schiff-based ligand have been synthesized and characterized. semanticscholar.org The coordination of the Schiff base to the metal ion is often indicated by a downshift in the C=N stretching vibration in the FTIR spectrum. semanticscholar.org
Furthermore, functionalized 2,1,3-benzothiadiazoles have been shown to form complexes with metals like zinc. For example, 4-amino-2,1,3-benzothiadiazole can coordinate to ZnCl₂ through its amino group. rsc.org The study of these complexes provides insights into the coordination behavior of this class of ligands.
Table 2: Characterization Data for a Benzothiazole Aniline Platinum(II) Complex
| Spectroscopic Technique | Key Observation |
| ¹H NMR | Shift in proton signals upon coordination |
| ¹⁹⁵Pt NMR | Presence of a signal confirming the platinum center |
| FTIR | Shift in vibrational frequencies of coordinating groups |
| Mass Spectrometry | Observation of the parent peak for the complex |
Source: Adapted from studies on related BTA-Pt(II) complexes. semanticscholar.org
Role in Dyestuff and Colorant Research
The benzothiazole moiety is a key component in a variety of dyes and colorants. Thioflavin T, a well-known benzothiazole dye, is widely used for its fluorescent properties, particularly in the detection of amyloid fibrils. nih.gov The synthesis of novel azo dyes incorporating the benzothiazole structure has been an active area of research. researchgate.net These dyes can exhibit strong solid-state fluorescence and possess good thermal stability, making them suitable for applications in polymers. researchgate.net
Table 3: Properties of Benzothiazole-Based Azo Dyes
| Property | Observation |
| Molar Extinction Coefficient | Typically in the range of 20,000–30,000 L mol⁻¹ cm⁻¹ |
| Solid-State Fluorescence | Strong emission under UV light (365 nm) |
| Thermal Stability (TGA) | Stable up to temperatures around 270 °C |
| Solubility | Soluble in common organic solvents |
Source: Based on research on novel solid-state fluorescent azo dyes containing a benzothiazole moiety. researchgate.net
Development of Fluorescent Chemosensors and Probes
The inherent fluorescence of the benzothiazole core has been extensively utilized in the design of chemosensors and probes for the detection of various analytes. researchgate.net Benzothiazole derivatives can be functionalized with specific recognition moieties to enable selective and sensitive detection of metal ions, anions, and small molecules. researchgate.netmdpi.com The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). researchgate.netnih.gov
For example, benzothiazole-based fluorescent probes have been developed for the detection of hydrazine. nih.gov Theoretical studies, such as those employing density functional theory (DFT), can be used to understand the sensing mechanism and to design new probes with improved performance, such as larger Stokes shifts. nih.gov The introduction of different substituent groups on the benzothiazole ring can significantly influence the photophysical properties and the selectivity of the chemosensor. mdpi.com
Table 4: Examples of Analytes Detected by Benzothiazole-Based Fluorescent Probes
| Analyte | Sensing Principle |
| Metal Ions (e.g., Al³⁺, Ga³⁺) | Chelation-enhanced fluorescence |
| Anions | Interaction with a specific receptor unit |
| Small Molecules (e.g., Hydrazine) | Chemical reaction leading to a change in fluorescence |
| Biological Macromolecules | Binding-induced fluorescence enhancement |
Source: Compiled from reviews on benzothiazole fluorescent probes. researchgate.net
Future Directions and Emerging Research Avenues for 4 7 Chloro 1,3 Benzothiazol 2 Yl Aniline Chemistry
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of synthetic processes for benzothiazole (B30560) derivatives is a primary focus for researchers, with an increasing emphasis on green chemistry principles to improve efficiency and sustainability. mdpi.com Traditional methods often involve the condensation of 2-aminobenzenethiols with various reagents like aldehydes, carboxylic acids, or acyl chlorides, but can be limited by harsh conditions or the instability of starting materials. mdpi.comijper.org
Future research is trending towards the adoption of more environmentally benign and efficient protocols. Key emerging methodologies that could be applied to the synthesis of 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline and its analogs include:
Catalytic Innovations : The use of reusable and green catalysts is a significant area of development. Methodologies employing samarium triflate in aqueous media, commercial laccases, and heterogeneous catalysts like SnP₂O₇ have shown high yields and short reaction times for benzothiazole synthesis. mdpi.com The development of metal-free conditions, for instance using supramolecular nanoassemblies as catalysts in aqueous media, represents a particularly sustainable approach. organic-chemistry.org
Microwave-Assisted Synthesis : Microwave irradiation has been successfully used to prepare 2-substituted benzothiazoles by condensing ortho-aminothiophenol with fatty acids, offering a rapid, efficient, and solvent-free alternative. mdpi.com
Multicomponent Reactions (MCRs) : One-pot, three-component reactions are being investigated to construct the benzothiazole core with high atom economy. An example is the reaction between thiols, oxalyl chloride, and 2-aminothiophenol, which proceeds under mild conditions with high efficiency. mdpi.com
Novel Reagent and Solvent Systems : Research into alternative reagents and solvents aims to reduce toxicity and waste. For example, DMSO has been employed in a three-component reaction where it serves as a carbon source, solvent, and oxidant. organic-chemistry.org Photocatalytic methods using alcohols as starting materials also represent a green synthetic route. nih.gov
These advanced synthetic strategies promise to make the production of this compound more economical, less time-consuming, and environmentally friendly. mdpi.com
Advanced Computational Approaches for Structure-Function Prediction
Computational chemistry is an increasingly vital tool for predicting the physicochemical properties, reactivity, and biological activity of benzothiazole derivatives, thereby guiding experimental work. Density Functional Theory (DFT) calculations have been extensively used to study the conformational, thermodynamic, and spectroscopic features of these compounds. mdpi.com
Future research will likely leverage more sophisticated computational models to build a deeper understanding of the structure-function relationships of this compound:
Quantum Chemical Calculations : DFT methods, such as B3LYP, are used to optimize molecular geometry and calculate a range of electronic properties. mdpi.comresearchgate.net These calculations can predict reactivity descriptors that provide insight into the molecule's kinetic stability and potential as a reactant. mdpi.com
Frontier Molecular Orbitals (FMOs) : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand charge transfer within the molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and can be modulated by changing substituents on the benzothiazole core. mdpi.com For instance, studies on related derivatives show that electron-withdrawing groups like CF₃ can lower the energy gap, indicating higher reactivity. mdpi.com
Spectroscopic Prediction : The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm molecular structures. mdpi.com
Molecular Docking : To predict biological activity, molecular docking simulations are used to study the interactions of benzothiazole derivatives with specific protein targets. mdpi.comresearchgate.net These studies can identify key binding interactions and predict the affinity of a compound for a biological receptor, guiding the design of new therapeutic agents. mdpi.com
| Parameter | Methodology | Significance | Reference |
|---|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G) | Provides the most stable 3D structure of the molecule. | mdpi.com |
| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. | mdpi.com |
| Reactivity Descriptors (Hardness, Softness, Electrophilicity) | Calculated from HOMO/LUMO energies | Quantifies the chemical reactivity and stability of the molecule. | mdpi.com |
| NMR Chemical Shifts | GIAO Method | Predicts ¹H and ¹³C NMR spectra to aid in structure elucidation. | mdpi.com |
| Binding Affinity | Molecular Docking | Estimates the strength of interaction with a biological target (e.g., a protein). | mdpi.comresearchgate.net |
Exploration of Supramolecular Assembly and Self-Organization
The ability of molecules to self-organize into well-defined, functional supramolecular structures is a burgeoning field of research. The planar, aromatic nature of the benzothiazole core in this compound makes it an excellent candidate for forming ordered assemblies through non-covalent interactions.
Emerging research in this area focuses on:
Crystal Engineering : Understanding the intermolecular forces that govern crystal packing is fundamental. X-ray crystallography studies of related benzothiazole structures reveal the importance of hydrogen bonds and π–π stacking interactions in forming three-dimensional networks. nih.gov For example, in a related aniline (B41778) derivative, centroid–centroid distances between aromatic rings were found to be between 3.78 Å and 3.95 Å, indicating significant π–π interactions that stabilize the crystal structure. nih.gov
Designed Self-Assembly : By modifying the substituents on the this compound scaffold, it is possible to program the self-assembly process. Introducing hydrogen bond donors/acceptors or altering the electronic properties of the aromatic rings can direct the formation of specific architectures like nanofibers, gels, or liquid crystals.
Functional Supramolecular Systems : The use of supramolecular assemblies as functional systems is a key goal. For instance, self-assembled nano-structures have been used as "metal-free" catalysts for the synthesis of benzothiazoles and other heterocycles, demonstrating how organized molecular systems can create unique reactive environments. organic-chemistry.org
Integration into Hybrid Material Systems
The unique electronic and photophysical properties of the benzothiazole moiety make it a valuable component for advanced hybrid materials. Integrating this compound into larger systems could unlock novel applications in materials science.
Future directions include:
Polymer Chemistry : Benzothiazole derivatives are used in polymer chemistry. nih.govpcbiochemres.com Copolymers based on aniline have been developed for applications such as the removal of pollutants from water. researchgate.net Incorporating the this compound unit into polymer backbones or as pendant groups could create materials with enhanced thermal stability, specific optical properties, or unique adsorption capabilities.
Organic Electronics : The electron-rich benzothiazole ring is a common motif in dyes and fluorescent materials. pcbiochemres.commdpi.com Dendrimers featuring terminal benzothiazole groups have been investigated for their potential use as additives to sensitized dyes in solar cells. nih.gov The specific substitution pattern of this compound could be tuned to optimize its photophysical properties for applications in organic light-emitting diodes (OLEDs) or sensors.
Metal Complexes : The aniline nitrogen and the benzothiazole ring system can act as ligands to coordinate with transition metals. Such metal-salen complexes conjugated with benzothiazole aniline have been synthesized and evaluated as potential non-platinum chemotherapeutic agents, demonstrating synergistic cytotoxicity. nih.gov This approach creates hybrid organic-inorganic molecules with unique biological or catalytic activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline, and how can reaction yields be optimized?
- Methodology : A plausible synthesis involves coupling 7-chloro-1,3-benzothiazol-2-amine with 4-iodoaniline via a Buchwald-Hartwig amination using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in a solvent like toluene at 110°C under inert conditions. Optimization can be achieved by varying catalyst loading, base (e.g., Cs₂CO₃), and reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yield tracking via HPLC (e.g., C18 column, UV detection at 254 nm) is critical .
Q. What analytical techniques are most effective for characterizing this compound and confirming its stability under experimental conditions?
- Methodology :
- Structural Confirmation : Use - and -NMR to verify the benzothiazole and aniline moieties. For example, the aromatic protons of the benzothiazole ring typically appear as doublets in δ 7.5–8.5 ppm.
- Purity Assessment : High-resolution mass spectrometry (HRMS) or LC-MS (ESI+ mode) confirms molecular weight.
- Stability Testing : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor decomposition via UV-Vis spectroscopy (200–400 nm) and HPLC retention time shifts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?
- Methodology : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to assess thermal stability. Solubility profiles should be re-evaluated in aprotic (DMSO, DMF) and protic (ethanol, water) solvents using dynamic light scattering (DLS) for aggregation studies. Cross-reference with X-ray crystallography to correlate crystal structure with observed properties .
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., para to the aniline group). Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, methanol) assess solvation effects. QM/MM hybrid methods are recommended for studying reaction pathways, such as coupling with aryl halides .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential in medicinal chemistry?
- Methodology :
- Derivative Synthesis : Modify the chloro-substituent on the benzothiazole ring (e.g., replace with -F, -CF₃) or the aniline group (e.g., introduce electron-withdrawing nitro groups).
- Biological Assays : Screen derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial activity, employ microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria.
- Data Integration : Use multivariate analysis (e.g., PCA) to correlate substituent effects with bioactivity .
Experimental Design & Data Interpretation
Q. What strategies mitigate interference from byproducts during catalytic coupling reactions involving this compound?
- Methodology :
- Byproduct Identification : Use LC-MS/MS to detect side products (e.g., dehalogenated species or dimerization products).
- Reaction Optimization : Adjust stoichiometry (e.g., excess aniline derivative) or employ scavengers (e.g., molecular sieves for water-sensitive steps).
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (e.g., C-N bond formation at ~1650 cm⁻¹) to identify rate-limiting steps .
Q. How can researchers validate the environmental fate of this compound in biodegradation studies?
- Methodology : Use -labeled analogs to track mineralization in soil/water systems via liquid scintillation counting. For metabolite profiling, combine high-resolution LC-QTOF-MS with database matching (e.g., METLIN). Toxicity assessment can involve Daphnia magna or algal growth inhibition tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
